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Silvestrol aglycone (enantiomer)

Cat. No.: B2494706
M. Wt: 478.5 g/mol
InChI Key: HYLOONIBWUNKDH-DSVANHEQSA-N
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Description

Overview of Flavaglines and their Natural Origins

Flavaglines, or rocaglates, are a family of natural products produced by plants of the genus Aglaia, which are found in Southeast Asia. nih.gov Some of these plants have a history of use in traditional Chinese medicine. nih.gov The core chemical structure of flavaglines is the cyclopenta[b]benzofuran skeleton. ebi.ac.uk The diversity within this family arises from the variety of substituents attached to this core.

These natural products have demonstrated a remarkable range of biological effects. benthamdirect.com They are known to target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and prohibitins, which are scaffold proteins. nih.govnih.gov This mechanism of action contributes to their observed anticancer activities. nih.gov In fact, some flavaglines can selectively induce apoptosis in cancer cells. nih.gov Beyond their anticancer potential, they also exhibit neuroprotective and cardioprotective effects. wikipedia.org

The complexity of the flavagline structure has made them an attractive target for organic chemists. wikipedia.org The total synthesis of several members of this family, including rocaglamide (B1679497) and silvestrol (B610840), has been achieved, providing a means to produce these compounds and their analogues for further study. wikipedia.orgnih.govnih.gov

The Significance of Silvestrol as a Prototype Rocaglate

Silvestrol is a prominent member of the rocaglate family, first isolated from the fruits and twigs of Aglaia foveolata and later from Aglaia silvestris and Aglaia stellatopilosa. nih.govhebmu.edu.cnacs.org It stands out due to its potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov What structurally distinguishes silvestrol from many other rocaglates is the presence of a unique dioxanyloxy group at the C-6 position of the cyclopenta[b]benzofuran core. nih.govresearchgate.net This feature is a major contributor to its high biological activity. plos.org

Like other flavaglines, silvestrol's mechanism of action involves the inhibition of protein synthesis by targeting the translation initiation factor eIF4A. plos.org Specifically, it has been shown to impair the ribosome recruitment step of translation initiation. plos.org This potent activity has made silvestrol a valuable tool for studying translation initiation and a lead compound for the development of new anticancer agents. nih.govplos.org The total synthesis of silvestrol has been accomplished, which is crucial for providing sufficient quantities for preclinical and potentially clinical research, as its availability from natural sources is limited. nih.govnih.govnih.gov

Enantiomeric Considerations within the Rocaglate Class

The biological activity of rocaglates is highly dependent on their stereochemistry. The complex three-dimensional structure of these molecules means that they exist as enantiomers—mirror-image isomers that are not superimposable. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities.

In the case of rocaglates, the naturally occurring enantiomers are typically the ones that exhibit potent biological effects. For instance, studies on synthetic rocaglamide have shown that the natural (-)-enantiomer is a potent inhibitor of translation, while the unnatural (+)-enantiomer is inactive. aacrjournals.org Similarly, for amidino-rocaglate derivatives, only the natural (-)-enantiomers demonstrated significant inhibition of eIF4A-dependent translation. nih.gov The unnatural (+)-enantiomer of one such derivative showed minimal activity. nih.gov

This stereospecificity underscores the importance of enantioselective synthesis in the development of rocaglate-based therapeutic agents. wikipedia.org The ability to selectively synthesize the biologically active enantiomer is crucial for maximizing therapeutic efficacy and minimizing potential off-target effects that could be associated with the inactive enantiomer. The synthesis of the enantiomer of silvestrol aglycone allows for a deeper understanding of the structure-activity relationships within this important class of natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O8 B2494706 Silvestrol aglycone (enantiomer)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOONIBWUNKDH-DSVANHEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches for Silvestrol Aglycone Enantiomer

Historical Development of Total Synthesis Strategies for Rocaglates

The journey toward the total synthesis of rocaglates has been marked by ingenuity and a progressively deeper understanding of their structural and stereochemical nuances. Early efforts laid the groundwork for the more refined and efficient strategies that are now available.

Pioneering Total Synthesis of (-)-Silvestrol and its Epimers

The first total syntheses of (-)-silvestrol and its epimer, (-)-episilvestrol, were significant milestones in natural product synthesis. acs.orgresearchgate.netuq.edu.aunih.gov These groundbreaking endeavors established viable pathways to the complex rocaglate skeleton and provided the synthetic material necessary for more extensive biological evaluation. A key feature of these early syntheses was the convergent coupling of a cyclopenta[b]benzofuran core with a glycosyl donor. acs.orguq.edu.au

One of the pioneering approaches involved a biogenesis-based strategy. researchgate.netuq.edu.au This included an oxidative rearrangement of a protected D-glucose derivative to form the 1,4-dioxane (B91453) fragment. acs.orguq.edu.au The cyclopenta[b]benzofuran core was constructed through a photochemical [3+2] cycloaddition. acs.orguq.edu.au The two key fragments were then coupled using a Mitsunobu reaction to afford the desired rocaglate structure. uq.edu.au These initial syntheses were instrumental in confirming the absolute stereochemistry of these natural products and provided a platform for the synthesis of analogs for structure-activity relationship studies. acs.orgresearchgate.netuq.edu.au For instance, the synthesis of (-)-4'-desmethoxyepisilvestrol was achieved using a similar route. acs.orgresearchgate.netuq.edu.au

Biomimetic Approaches to Rocaglamide (B1679497) Core Structures

Inspired by the proposed biosynthetic pathways of rocaglamides, researchers have developed elegant biomimetic syntheses. nih.gov These approaches often mimic the natural construction of the cyclopenta[b]benzofuran core. A key transformation in these biomimetic strategies is the photochemical cycloaddition of a 3-hydroxyflavone (B191502) derivative. nih.govnih.gov

This process involves the photogeneration of an oxidopyrylium species from a 3-hydroxyflavone, which then undergoes a [3+2] dipolar cycloaddition with a dipolarophile, such as methyl cinnamate (B1238496), to furnish the aglain core structure. nih.govnih.gov Subsequent transformations, including an α-ketol rearrangement, convert the aglain skeleton into the rocaglamide framework. nih.govnih.gov This biomimetic strategy has proven to be a powerful tool for the synthesis of various rocaglamide derivatives and has provided valuable insights into their potential biogenesis. nih.gov

Biomimetic Synthesis HighlightsDescription
Key Precursor 3-Hydroxyflavone derivatives nih.govnih.gov
Key Reaction Photochemical [3+2] cycloaddition nih.govnih.gov
Intermediate Oxidopyrylium species nih.govnih.gov
Core Structure Formed Aglain, which rearranges to the Rocaglamide core nih.govnih.gov

Enantioselective Synthesis Techniques for Silvestrol (B610840) Aglycone Scaffolds

Achieving the correct stereochemistry of the silvestrol aglycone is a critical challenge in its total synthesis. To this end, a variety of enantioselective techniques have been developed and refined, ensuring the precise spatial arrangement of atoms in the final molecule.

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

The use of chiral auxiliaries and reagents has been a cornerstone of the enantioselective synthesis of the silvestrol aglycone. These chiral molecules are temporarily incorporated into the synthetic sequence to direct the formation of new stereocenters. Once the desired stereochemistry is established, the auxiliary is removed.

In the context of silvestrol synthesis, chiral auxiliaries have been employed to control the stereochemistry of key bond-forming reactions. For example, in some approaches, a chiral auxiliary attached to one of the reacting partners can influence the facial selectivity of a cycloaddition or an alkylation reaction, leading to the desired enantiomer of the product. The choice of auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol.

Photochemical [3+2]-Cycloaddition Methodologies for the Cyclopenta[b]benzofuran Core

The photochemical [3+2]-cycloaddition reaction is a powerful and elegant method for constructing the central cyclopenta[b]benzofuran core of silvestrol and other rocaglates. acs.orguq.edu.aunih.gov This reaction involves the irradiation of a 3-hydroxyflavone in the presence of a cinnamate derivative. acs.orguq.edu.au The excited state of the 3-hydroxyflavone undergoes an intramolecular proton transfer to generate a reactive oxidopyrylium ylide, which then participates in a [3+2] cycloaddition with the cinnamate. nih.gov

This methodology is not only biomimetic but also allows for the efficient assembly of the complex tricyclic core in a single step. nih.gov The stereochemical outcome of the cycloaddition can be influenced by the nature of the substituents on both the flavone (B191248) and the cinnamate, as well as the reaction conditions. Researchers have explored various substituted 3-hydroxyflavones and cinnamate derivatives to optimize the yield and diastereoselectivity of this key transformation. nih.gov

Photochemical [3+2]-CycloadditionDetails
Reactants 3-Hydroxyflavone and a dipolarophile (e.g., methyl cinnamate) acs.orguq.edu.aunih.gov
Key Intermediate Oxidopyrylium ylide nih.gov
Product Cyclopenta[b]benzofuran core acs.orguq.edu.aunih.gov
Significance Biomimetic and efficient construction of the tricyclic system nih.gov

Oxidative Rearrangements in Dioxane Fragment Synthesis

The synthesis of the unique 1,4-dioxane-containing side chain of silvestrol presents its own set of challenges. A key strategy for the construction of this fragment involves an oxidative rearrangement of a carbohydrate precursor. acs.orguq.edu.au

Typically, a protected derivative of a sugar, such as D-glucose, is subjected to oxidative cleavage of a specific diol. acs.orguq.edu.au This cleavage, often achieved with an oxidizing agent like sodium periodate, is followed by an intramolecular cyclization to form the 1,4-dioxane ring system. The stereochemistry of the starting carbohydrate directly translates to the stereocenters in the resulting dioxane fragment, making this a highly stereocontrolled approach. This method provides an efficient route to the chiral dioxane portion, which is then coupled to the cyclopenta[b]benzofuran core to complete the synthesis of silvestrol. acs.orguq.edu.au

Mitsunobu Coupling in Fragment Union

A pivotal step in the total synthesis of silvestrol and its stereoisomers is the strategic union of the complex cyclopenta[b]benzofuran core with the 1,4-dioxane fragment. The Mitsunobu reaction has been effectively employed for this purpose, facilitating the formation of a crucial ether linkage. researchgate.netresearchgate.net In this convergent approach, the free phenolic group at the C-6 position of the benzofuran (B130515) core is coupled with a dioxanyloxy fragment. researchgate.net

Researchers have utilized a highly stereoselective Mitsunobu coupling to achieve this fragment union. For instance, the coupling of the cyclopenta[b]benzofuran core with a 1,4-dioxane fragment using a modified azodicarboxylate, such as di-methoxyethyl azodicarboxylate (DMEAD), has been shown to yield the desired coupled product with high stereocontrol. researchgate.net This method was instrumental in the synthesis of (-)-episilvestrol. researchgate.net Furthermore, the versatility of the Mitsunobu reaction is highlighted by its use in an inversion of stereochemistry; (-)-silvestrol was successfully synthesized from its diastereomer, (-)-episilvestrol, through a Mitsunobu inversion process. researchgate.net This demonstrates the reaction's power not only in fragment coupling but also in late-stage stereochemical editing.

Feature Description Reference
Reactants Cyclopenta[b]benzofuran core (phenol) and a 1,4-dioxane fragment (alcohol). researchgate.netresearchgate.net
Key Reagents A phosphine (B1218219) (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DMEAD). researchgate.net
Bond Formed C-O ether linkage between the two fragments. researchgate.net
Stereochemistry Generally proceeds with inversion of configuration at the alcohol stereocenter. researchgate.net

Stereodivergent Synthetic Pathways to Enantiomeric Forms

Stereodivergent synthesis provides an efficient strategy to access multiple stereoisomers of a target molecule from a single, common starting material or intermediate. ua.es This approach is particularly valuable in natural product synthesis, where different enantiomers or diastereomers may exhibit distinct biological activities. In the context of silvestrol-related compounds, stereodivergent routes have been conceptualized to prepare both the natural and unnatural enantiomeric forms.

A key strategy involves creating a common precursor that can be directed toward different stereochemical outcomes. For example, in the synthesis of silvestrol analogues, a racemic intermediate can be resolved, and each enantiomer can then be carried forward separately. An instance of this is the debenzylation of a racemic precursor to yield both the (+)- and (-)-enantiomers of a key phenol (B47542) intermediate. researchgate.net The subsequent coupling of one of these enantiomers with the dioxane fragment leads to the synthesis of a specific diastereomer, demonstrating an enantiodivergent pathway. researchgate.net The ability to prepare both natural and unnatural enantiomers of related rocaglate derivatives is crucial for thorough biological evaluation. nih.gov

Strategies for Accessing Enantiomerically Pure Silvestrol Aglycone

The production of enantiomerically pure silvestrol aglycone is a primary objective of its synthetic campaigns. The stereochemistry of the molecule is crucial for its biological function, necessitating synthetic routes that can deliver a single, desired enantiomer with high purity. umontreal.ca To achieve this, chemists rely on two principal strategies: the separation of enantiomers from a racemic mixture (chiral resolution) or the direct, selective synthesis of a single enantiomer (asymmetric catalysis). researchgate.netumontreal.ca

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. While classical methods often involve crystallization with a chiral resolving agent, more advanced techniques like kinetic resolution have been applied to rocaglate precursors. researchgate.net A biomimetic kinetic resolution of a chiral, racemic aglain ketone precursor has been successfully used to synthesize both non-racemic (−)-aglaroxin C and (+)-aglaroxin C. researchgate.net In this process, one enantiomer of the racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Both the product and the enriched starting material can then be converted to the desired enantiomerically pure final products.

Asymmetric Catalysis in Rocaglate Aglycone Synthesis

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to convert an achiral starting material directly into an enantioenriched product. umontreal.ca This approach is often more efficient and atom-economical than chiral resolution. umontreal.ca In the synthesis of the rocaglate aglycone, asymmetric methods have been employed to set the key stereocenters of the cyclopenta[b]benzofuran core. nih.gov For example, an asymmetric synthesis of the related natural product, methyl rocaglate, has been reported, which establishes the foundation for producing the enantiomerically pure silvestrol aglycone. nih.gov The development of such catalytic asymmetric reactions is a significant advancement, enabling more direct and efficient access to the desired enantiomer without the need for resolving racemic intermediates. umontreal.ca

Strategy Description Advantages Disadvantages
Chiral Resolution Separation of a 1:1 mixture of enantiomers.Applicable when asymmetric routes are unknown.Theoretical maximum yield is 50% for one enantiomer; requires a resolving agent.
Asymmetric Catalysis Direct synthesis of one enantiomer from an achiral precursor using a chiral catalyst.High theoretical yield (>50%); highly efficient and atom-economical.Requires development of a specific catalyst and reaction conditions.

Challenges and Advancements in Scalable Synthesis of Silvestrol Aglycone Enantiomer

The complex structure of silvestrol presents significant hurdles to its efficient and scalable synthesis. researchgate.netnih.gov The molecule contains multiple stereocenters and a highly functionalized core, requiring lengthy and often low-yielding synthetic sequences. This complexity is a primary limitation for producing the large quantities of material needed for extensive preclinical and clinical development. researchgate.netnih.gov

Key challenges include:

Stereochemical Control: The precise control over multiple stereocenters throughout a multi-step synthesis is difficult to maintain on a large scale.

Reagent Cost and Availability: The specialized reagents and catalysts required for certain transformations can be expensive and not readily available in bulk.

Molecular Mechanism of Action: Targeting Eukaryotic Translation Initiation by Silvestrol Aglycone Enantiomer

Eukaryotic Initiation Factor 4A (eIF4A) as a Primary Molecular Target

The principal molecular target of silvestrol (B610840) aglycone's enantiomer is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. nih.govnih.gov This protein is a crucial subunit of the eIF4F complex, which plays a pivotal role in the initiation of cap-dependent translation. nih.govnih.gov The eIF4F complex, consisting of eIF4E (the cap-binding protein), eIF4A, and eIF4G (a scaffolding protein), is responsible for recognizing the 5' cap structure of messenger RNA (mRNA) and unwinding the secondary structures in the 5' untranslated region (UTR) to facilitate ribosome binding. nih.govnih.govnih.gov Silvestrol and its analogs are known to be specific inhibitors of eIF4A. medchemexpress.comresearchgate.net

Modulation of eIF4A RNA Helicase Activity

Silvestrol aglycone's enantiomer modulates the RNA helicase activity of eIF4A. nih.govnih.gov Instead of directly inhibiting its enzymatic function, the compound enhances the affinity of eIF4A for mRNA. nih.gov This leads to the formation of a stable ternary complex between eIF4A, the enantiomer, and mRNA, effectively stalling the helicase on the RNA strand. nih.gov This action prevents the unwinding of secondary structures necessary for the 43S preinitiation complex to scan and locate the start codon. nih.gov

Impact on the eIF4F Translation Initiation Complex Composition

The interaction of silvestrol aglycone's enantiomer with eIF4A has significant consequences for the composition and function of the eIF4F complex. By locking eIF4A onto mRNA, the compound effectively depletes the pool of available eIF4A for assembly into new eIF4F complexes. researchgate.netunivie.ac.at This sequestration of eIF4A disrupts the normal recycling of the factor, leading to a reduction in the amount of functional eIF4F complex available for translation initiation. nih.gov Studies have shown that treatment with silvestrol leads to a decrease in the amount of eIF4A associated with the eIF4F complex. researchgate.netresearchgate.net

Aberrant Interaction of eIF4A with mRNA

The mechanism of action of silvestrol aglycone's enantiomer involves inducing an abnormal and prolonged interaction between eIF4A and mRNA. nih.govnih.gov This is a key aspect of its inhibitory effect on translation.

Chemical Induction of Dimerization (CID) Model for eIF4A-RNA Engagement

The interaction between silvestrol aglycone's enantiomer, eIF4A, and RNA is described by a chemical inducer of dimerization (CID) model. nih.govunivie.ac.at In this model, the compound acts as a molecular "glue," forcing a stable association between eIF4A and the RNA molecule. nih.gov This dimerization is not dependent on specific, extensive RNA sequences, but rather on the ability of the compound to intercalate and stabilize the eIF4A-RNA interface. researchgate.net

Clamping Mechanism of eIF4A to RNA

The CID model is further refined by the concept of a "molecular clamp." Silvestrol and related compounds are proposed to clamp eIF4A onto RNA by forming stacking interactions with polypurine sequences within the 5'-UTR of certain mRNAs. nih.gov This clamping action physically obstructs the movement of the ribosome along the mRNA, thereby inhibiting the initiation of translation. nih.gov Structural studies have provided insights into how these compounds fit into a pocket created between eIF4A and the RNA backbone, stabilizing the complex. nih.gov

Preferential Inhibition of mRNA Translation by Silvestrol Aglycone Enantiomer

A significant feature of the inhibitory action of silvestrol aglycone's enantiomer is its preferential effect on the translation of a specific subset of mRNAs. univie.ac.atnih.gov This selectivity is largely determined by the characteristics of the 5' untranslated regions of the mRNAs.

Discrimination of Weakly Initiating mRNAs

A key aspect of Silvestrol's mechanism is its ability to preferentially inhibit the translation of a specific subset of mRNAs. plos.orgnih.gov These are often characterized as "weakly initiating" mRNAs, which typically possess long and highly structured 5' untranslated regions (5' UTRs). nih.govnih.gov The eIF4A helicase is essential for unwinding these complex secondary structures to allow the ribosome to scan and locate the start codon. nih.gov By inhibiting eIF4A, Silvestrol disproportionately affects the translation of these mRNAs, as they are more dependent on helicase activity for their initiation. nih.govnih.gov In contrast, the translation of mRNAs with short, unstructured 5' UTRs, which are often associated with housekeeping genes, is minimally affected. pnas.org This selective inhibition is a cornerstone of Silvestrol's therapeutic potential, as it allows for the targeting of specific cellular processes. plos.org

Effects on Malignancy-Related mRNA Translation

The mRNAs that are most sensitive to eIF4A inhibition are frequently those that encode for proteins integral to cancer development and survival. plos.orgnih.gov These include oncoproteins, transcription factors, and epigenetic regulators. nih.gov Research has shown that Silvestrol can obliterate the expression of oncoproteins such as MYC, NOTCH, and BCL2. nih.gov Furthermore, it effectively reduces the levels of key cell cycle regulators and survival proteins that have short half-lives. nih.gov

Studies have demonstrated that Silvestrol treatment leads to a decrease in the expression of:

Cyclins: Cyclin D and Cyclin B levels are reduced, which can lead to cell cycle arrest. nih.govnih.govnih.govnih.gov

Anti-apoptotic proteins: The expression of Mcl-1 and Bcl-xL, crucial for cell survival, is diminished. plos.orgnih.gov

Receptor tyrosine kinases: The translation of FMS-like tyrosine kinase 3 (FLT3) is inhibited. nih.gov

This preferential targeting of malignancy-related mRNAs underlies the potent anti-cancer activity observed with Silvestrol and related compounds. plos.orgnih.gov

Downstream Cellular Consequences of eIF4A Inhibition

The inhibition of translation of key regulatory proteins by Silvestrol triggers significant downstream cellular events, most notably the induction of programmed cell death (apoptosis) and the modulation of cellular recycling pathways (autophagy). plos.orgnih.gov These consequences are direct results of the depletion of critical pro-survival and pro-growth proteins within the cell.

Induction of Apoptosis Pathways

Silvestrol is a potent inducer of apoptosis in various cancer cell lines. iiarjournals.orgiiarjournals.orgnih.gov The primary mechanism involves the intrinsic, or mitochondrial/apoptosome, pathway of apoptosis. iiarjournals.orgiiarjournals.orgnih.gov This is initiated by the disruption of the mitochondrial transmembrane potential and the subsequent release of cytochrome c into the cytoplasm. iiarjournals.orgiiarjournals.org

Key events in Silvestrol-induced apoptosis include:

Modulation of Bcl-2 family proteins: An increase in the phosphorylation of Bcl-xL and a concurrent increase in the pro-apoptotic protein Bak have been observed. iiarjournals.orgiiarjournals.org

Caspase Activation: Studies have shown the involvement of initiator caspases, including caspase-2, caspase-9, and caspase-10. iiarjournals.orgiiarjournals.orgresearchgate.net While some studies report the activation of executioner caspase-3, others have found that apoptosis can proceed without the activation of caspase-3 or caspase-7 in certain cell lines. nih.goviiarjournals.orgiiarjournals.org

PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following Silvestrol treatment. iiarjournals.org

The induction of apoptosis can be significantly inhibited by a general caspase inhibitor, confirming the central role of caspases in this process. iiarjournals.orgresearchgate.net There is also evidence to suggest that Silvestrol may trigger the extrinsic pathway of apoptosis as well. iiarjournals.orgnih.gov

Table 1: Summary of Research Findings on Silvestrol-Induced Apoptosis

Cell LineKey FindingsActivated CaspasesModulated ProteinsReferences
LNCaP (Prostate Cancer)Induces apoptosis via the mitochondrial/apoptosome pathway; disrupts mitochondrial transmembrane potential; causes cytochrome c release.Caspase-2, -9, -10 (No activation of Caspase-3, -7)Increased Bcl-xL phosphorylation, increased Bak iiarjournals.orgiiarjournals.orgnih.gov
MDA-MB-435 (Melanoma)Induces time- and dose-dependent apoptosis; causes nuclear fragmentation.Caspase-3Cleaved PARP nih.govnih.gov
Nasopharyngeal Carcinoma (NPC) CellsPromotes apoptosis and cell cycle arrest.Cleaved Caspase-3- researchgate.netresearchgate.net
Hepatocellular Carcinoma (HCC) CellsIncreases apoptosis and loss of mitochondrial membrane potential.Caspase-3, -7Decreased Mcl-1, Bcl-xL plos.orgnih.gov

Modulation of Autophagy

In addition to apoptosis, Silvestrol treatment has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.gov This process appears to be an early response to the compound. nih.gov The induction of early-stage autophagy is characterized by the formation of autophagosomes and the accumulation of acidic vesicular organelles. nih.gov

Key markers of Silvestrol-induced autophagy include:

LC3 Cleavage: An accumulation of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a key protein in autophagosome formation, is observed. nih.govnih.gov

p62 Degradation: A time-dependent degradation of the p62/SQSTM1 protein, which is consumed during autophagy, occurs. nih.gov

The role of autophagy in Silvestrol-mediated cell death is complex. Studies using autophagy-deficient cells (Atg7-null mouse embryonic fibroblasts) showed that these cells were less sensitive to Silvestrol-induced cytotoxicity, suggesting that autophagy contributes to the cell death process initiated by the compound. nih.govnih.gov These findings indicate a complex interplay between apoptosis and autophagy in response to the inhibition of translation by Silvestrol. nih.gov

Table 2: Summary of Research Findings on Silvestrol-Modulated Autophagy

Cell LineKey FindingsAutophagy MarkersReferences
MDA-MB-435 (Melanoma)Induces early autophagy; enhances autophagosome formation.Accumulation of LC3-II, time-dependent p62 degradation, increased MDC staining nih.govnih.gov
Human Colon Cancer CellsPreliminary data suggests induction of autophagy.- nih.gov
Atg7-null MEFsReduced cytotoxicity compared to wild-type, indicating autophagy involvement in cell death.- nih.govnih.gov

Compound Reference Table

Structure Activity Relationship Sar Studies and Enantioselectivity

The Critical Role of the Cyclopenta[b]benzofuran Core Stereochemistry

The three-dimensional arrangement of atoms within the cyclopenta[b]benzofuran core is a fundamental determinant of the biological activity of rocaglate derivatives. comporgchem.comnih.govnih.govresearchgate.net This core structure forms the scaffold upon which various functional groups are displayed, and its specific stereoconfiguration is paramount for effective interaction with biological targets.

The Biological Prerogative of (-)-Enantiomers

A consistent and striking observation in the study of rocaglates is the pronounced biological activity of the naturally occurring (-)-enantiomers. nih.govresearchgate.net Synthetic and comparative studies have repeatedly demonstrated that the (-)-enantiomer of various rocaglates, including the synthetic rocaglate CR-31-B, is the biologically active form, while the (+)-enantiomer is largely inactive. nih.gov This enantiomeric specificity strongly suggests that the target, the eukaryotic initiation factor 4A (eIF4A), possesses a chiral binding pocket that preferentially accommodates the stereochemistry of the (-)-form. researchgate.netresearchgate.net This interaction is crucial for the compound's ability to inhibit protein synthesis, a key mechanism of its anticancer and antiviral effects. nih.govresearchgate.net

A Tale of Two Enantiomers: Comparative Activity Analysis

The differential activity between enantiomers is a cornerstone of rocaglate SAR. For instance, studies comparing the effects of the active CR-31-B (-) and its inactive counterpart, CR-31-B (+), on immune cells have highlighted the stereospecific nature of their interactions. nih.govnih.gov While the (-)-enantiomer effectively modulates immune cell functions, such as reducing the inflammatory potential of macrophages and dendritic cells, the (+)-enantiomer shows negligible effects. nih.govnih.gov Similarly, in assays measuring the inhibition of translation, the (-)-enantiomer of rocaglamide (B1679497) derivatives consistently demonstrates significantly higher potency than the (+)-enantiomer. aacrjournals.org This stark difference in activity underscores the precise structural requirements for binding to and modulating the function of eIF4A.

Beyond the Core: Significance of Peripheral Moieties

The Dioxanyl Ring: A Double-Edged Sword

The dioxanyl ring, a distinctive feature of silvestrol (B610840), has a notable impact on its biological profile. The configuration of this ring is critical for activity. For example, studies on silvestrol analogues have shown that the stereochemistry at the C-2‴ position of the 1,4-dioxanyloxy unit is vital for mediating biological activity. nih.gov The natural configuration is essential for potent inhibition of protein synthesis. While the dioxanyl ring is important for the high potency of silvestrol in mammalian systems, it appears to reduce its permeability across the yeast cell wall, suggesting that derivatives lacking this moiety may exhibit different activity profiles in different biological systems. nih.gov

Fine-Tuning Activity Through Aryl Ring Substitutions

Below is an interactive table summarizing the effects of various substitutions on the aryl rings of rocaglate analogs.

Substituent Position Effect on Activity Reference
Halogen (e.g., Cl, Br)4', 6, 8Can significantly enhance antiviral activity. researchgate.net
Methoxy6, 4'Modifications can profoundly affect biological activity. acs.org
Nitro-Generally a deactivating group in electrophilic aromatic substitution. libretexts.org

The C6 Pseudo-sugar Moiety: A Key to Potency

In silvestrol and related rocaglates, the C6 position is adorned with a complex pseudo-sugar moiety, which includes the dioxanyl ring. The intricate stereochemistry and functionality of this group are critical for the high potency of these natural products. Synthetic efforts to create analogues have demonstrated that even subtle changes to this moiety can lead to significant alterations in biological activity. The total synthesis of silvestrol and its analogues has confirmed the importance of the correct stereochemical configuration of this pseudo-sugar for potent anticancer and antiviral effects.

Rational Design of Simplified Silvestrol Aglycone Analogues

The intricate structure of silvestrol, while potent, presents significant synthetic challenges and possesses suboptimal pharmacokinetic properties, limiting its therapeutic development. nih.govresearchgate.net This has spurred research into the rational design of simplified analogues that retain biological activity while offering improved "drug-likeness." nih.gov A primary strategy has been the replacement of the complex dioxanyloxy pseudo-sugar at the C6 position with less complex, more synthetically accessible moieties. nih.gov

The core of this approach involves retaining the essential cyclopenta[b]benzofuran scaffold, which is crucial for interacting with the target protein, while modifying peripheral groups to enhance potency and pharmacokinetic profiles. researchgate.net Early investigations into the structure-activity relationships (SAR) of silvestrol and related rocaglates identified the importance of the C6 substituent for cytotoxic activity. researchgate.net For instance, silvestrol aglycone, which lacks the C6 dioxanyloxy group entirely, shows reduced, though still present, activity in inhibiting protein translation, underscoring the group's role in optimizing target engagement. medchemexpress.com

Efforts to enhance target binding have focused on modifying the silvestrol core, particularly at the C6 position. The goal is to create analogues that can mimic or improve upon the interactions of the natural product with its target, the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. nih.gov Silvestrol functions by clamping eIF4A onto specific mRNA sequences, thereby stalling translation initiation. nih.gov The unique dioxanyloxy group at C6 is critical to this mechanism, as it appears to mediate additional interactions that broaden the range of RNA sequences targeted for inhibition compared to other rocaglates like rocaglamide A (RocA). oup.comnih.gov

Researchers have synthesized and evaluated a variety of C6-modified analogues to probe these interactions. By replacing the natural pseudo-sugar with a range of ethers, esters, and other functional groups, scientists have sought to balance potency with improved metabolic stability and permeability. nih.gov For example, simplified analogues, referred to in one study as compounds 74 and 76, were developed that demonstrated cytotoxic potency comparable to the parent compound but with superior ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govresearchgate.net This indicates that the complex carbohydrate moiety is not strictly essential for potent activity and can be replaced by simpler groups that confer better drug-like properties. nih.gov

The table below summarizes the activity of Silvestrol aglycone in a cellular reporter assay, demonstrating its inhibitory effect on the translation of specific proteins.

CompoundAssay TargetEC50 (nM)Cell LineReference
Silvestrol aglyconemyc-LUC Luciferase Reporter10- medchemexpress.com
Silvestrol aglyconetub-LUC Luciferase Reporter200- medchemexpress.com
Silvestrol aglyconeCell Proliferation20 ± 10MDA-MB-231 medchemexpress.com

The elucidation of the crystal structure of eIF4A in complex with RNA and a rocaglate has been a landmark achievement, providing a detailed blueprint for the structure-guided design of new inhibitors. oup.comoup.com The structure reveals that rocaglates bind in a surface-exposed hydrophobic pocket created by a kink in the RNA, which is stabilized by the closed conformation of eIF4A. oup.comoup.com The inhibitor effectively acts as a "molecular clamp," sandwiching itself between the protein and the RNA substrate. oup.com

This structural insight confirms that the core cyclopenta[b]benzofuran scaffold makes crucial π-π stacking interactions with the phenyl rings of the rocaglate and consecutive purine (B94841) bases in the RNA. biorxiv.org Silvestrol not only maintains these core interactions but also forms additional contacts via its dioxanyloxy group. oup.com This unique feature allows it to clamp onto a broader range of RNA sequences, including those that are not polypurine-rich, unlike simpler rocaglates. oup.comnih.gov This understanding provides a clear rationale for designing novel analogues. For example, synthetic efforts can focus on creating C6 substituents that optimize interactions with amino acid residues on the eIF4A surface or with the RNA backbone, potentially leading to inhibitors with greater potency and selectivity. oup.combiorxiv.org One rocaglamide-inspired inhibitor, zotatifin (B8103393) (eFT226), which was developed based on this structural understanding, has advanced to clinical trials. nih.gov

Computational and Biophysical Approaches in SAR Elucidation

The development of silvestrol analogues has been significantly accelerated by the integration of computational and biophysical methods. biorxiv.org These approaches provide critical insights into the molecular interactions governing inhibitor binding and help rationalize observed SAR data. nih.govlongdom.org

In silico molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of novel analogues. nih.govmdpi.comgrafiati.com Docking studies can screen virtual libraries of compounds against the eIF4A-RNA crystal structure, prioritizing candidates for synthesis. biorxiv.org For instance, computational modeling has been used to illustrate how silvestrol's dioxanyloxy moiety can form additional hydrogen bonds with a pocket of arginine residues (Arg110, Arg282, Arg311) on the surface of eIF4A. biorxiv.org This provides a structural explanation for its enhanced activity and broader RNA sequence tolerance compared to rocaglates lacking this feature. nih.govbiorxiv.org MD simulations further complement these static docking poses by providing a dynamic view of the complex, helping to assess the stability of the interactions over time. nih.gov

Biophysical techniques provide experimental validation of computational predictions and quantitative measures of binding affinity and target engagement. Thermal shift assays (TSAs), for example, measure the change in the melting temperature of a protein upon ligand binding. biorxiv.org A significant increase in the melting temperature of eIF4A in the presence of an analogue is indicative of direct binding and stabilization of the protein. biorxiv.org This method has been used to compare the binding of different rocaglate derivatives and natural eIF4A variants, revealing a strong correlation between a high thermal shift, low inferred binding energy from docking studies, and sensitivity to the inhibitor. biorxiv.org Fluorescence polarization assays are also employed to measure the ability of compounds to "clamp" eIF4A to a fluorescently labeled RNA substrate, providing a direct measure of the compound's mechanism of action. oup.com

The table below presents data from a thermal shift analysis, showing how silvestrol stabilizes the eIF4A protein from different species, indicating a direct binding interaction.

eIF4A1 VariantSpeciesΔ Melting Temperature (°C) with SilvestrolReference
TPHFQIHuman6.41 biorxiv.org
TPHFQVAedes aegypti (Yellow fever mosquito)8.45 biorxiv.org

Preclinical Research Applications of Silvestrol Aglycone Enantiomer Analogues

Anticancer Activity in Cell-Based Models

The anticancer properties of silvestrol (B610840) aglycone enantiomer analogues are a primary focus of research, with studies highlighting their ability to inhibit cancer cell growth, enhance the efficacy of existing chemotherapies, and target the resilient cancer stem cell population.

Potent Antiproliferative Effects in Diverse Cancer Cell Lines

Silvestrol and its analogues have consistently demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. acs.orgmedchemexpress.com This activity is often observed at nanomolar concentrations, indicating a high degree of potency. medchemexpress.comashpublications.org Research has documented significant growth inhibition in cell lines derived from various cancers, including leukemia, lung cancer, breast cancer, and prostate cancer. acs.orgashpublications.org For instance, silvestrol has shown cytotoxic activity against numerous human cancer cell lines with IC50 values typically ranging from 1 to 7 nM.

Specifically, in acute myeloid leukemia (AML), silvestrol was found to be active in both FTL3-wt overexpressing and FLT3-ITD-expressing AML cell lines, with IC50 values of 3.8 nM and 2.7 nM, respectively. medchemexpress.com In chronic lymphocytic leukemia (CLL) cells, silvestrol exhibited a lethal concentration (LC50) of 6.9 nM after 72 hours. ashpublications.org Furthermore, studies on glioblastoma cells, U87 and U251, revealed IC50 values of 13.152 nmol/L and 22.883 nmol/L, respectively, after 24 hours of treatment. nih.gov The potent activity extends to solid tumors as well, with significant growth inhibition observed in hepatocellular carcinoma (HCC) cell lines with an IC50 range of 12.5–86 nM. medchemexpress.com Simplified synthetic analogues have also been developed that retain similar cytotoxic potency. nih.gov

Table 1: Antiproliferative Activity of Silvestrol in Human Cancer Cell Lines

Cell Line Type Cell Line Name Potency Metric Concentration Reference
Acute Myeloid Leukemia FTL3-wt IC50 3.8 nM medchemexpress.com
Acute Myeloid Leukemia MV4-11 (FLT3-ITD) IC50 2.7 nM medchemexpress.com
Chronic Lymphocytic Leukemia Primary CLL cells LC50 (72h) 6.9 nM ashpublications.org
Glioblastoma U87 IC50 (24h) 13.152 nM nih.gov
Glioblastoma U251 IC50 (24h) 22.883 nM nih.gov
Hepatocellular Carcinoma Various IC50 12.5-86 nM medchemexpress.com

Activity in Chemosensitivity Modulation

A significant aspect of the preclinical evaluation of silvestrol and its analogues is their ability to modulate the sensitivity of cancer cells to conventional chemotherapy. Research has shown that these compounds can act synergistically with existing anticancer drugs, potentially overcoming chemoresistance. nih.gov Silvestrol has been reported to re-sensitize tumor cells to standard-of-care agents like doxorubicin (B1662922). In some genetic contexts, inhibitors of translation have been shown to synergize with doxorubicin by helping to reinstate an apoptotic program in tumor cells. nih.gov

In vitro studies have demonstrated synergistic effects when silvestrol is combined with agents such as sorafenib (B1663141) or rapamycin. medchemexpress.com This chemosensitizing activity is attributed to the compound's mechanism of action, which involves the inhibition of protein synthesis, thereby reducing the levels of short-lived pro-survival proteins that contribute to drug resistance.

Targeting Cancer Stem Cells (CSCs)

Recent research has highlighted the potential of rocaglates, the class of compounds to which silvestrol belongs, to selectively target cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to drive tumor initiation, progression, and resistance to therapy. acs.orgnih.gov Studies have shown that rocaglates can exert a potent, dose-dependent cytotoxic effect on glioblastoma stem cells (GSCs) while having minimal impact on non-stem glioblastoma cells. acs.orgnih.gov

Novel synthetic rocaglate derivatives, specifically rocaglate acyl sulfamides (Roc ASFs), have been identified as selective inhibitors of GSCs with nanomolar efficacy. nih.gov The mechanism for this selective targeting is linked to the inhibition of the DEAD-box RNA helicases eIF4A and DDX3X. nih.govnih.gov Furthermore, targeting eIF4A, the molecular target of silvestrol, has been identified as a promising strategy to overcome the stemness and chemoresistance of triple-negative breast cancer (TNBC) stem-like cells. nih.gov This suggests that inhibiting eIF4A can control both the stem-like properties and the drug resistance of cancer cells. nih.gov

Antiviral Efficacy against RNA Viruses

In addition to their anticancer properties, silvestrol and its analogues have emerged as potent antiviral agents, particularly against a range of RNA viruses. This broad-spectrum activity positions them as promising candidates for the development of new antiviral therapies.

Broad-Spectrum Antiviral Activity

Preclinical studies have demonstrated that silvestrol exhibits potent antiviral activity against a diverse group of RNA viruses. These include clinically significant pathogens such as Coronaviruses (including MERS-CoV and HCoV-229E), Picornaviruses (like poliovirus and human rhinovirus), Ebola virus, Zika virus, and Hepatitis E virus. nih.govnih.gov The antiviral effects are observed at low nanomolar concentrations, often with low cytotoxicity in the tested cell systems, indicating a favorable selectivity index. nih.govaacrjournals.org For example, the EC50 values for silvestrol against MERS-CoV and HCoV-229E were determined to be 1.3 nM and 3 nM, respectively. nih.gov The development of synthetic rocaglate derivatives has also shown potent broad-spectrum antiviral activity. nih.gov

Mechanisms of Antiviral Action

The antiviral mechanism of silvestrol and its analogues is rooted in their ability to inhibit host cell protein synthesis, a process upon which viruses are heavily reliant for their replication. nih.gov These compounds specifically target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase that is a critical component of the translation initiation complex. nih.gov By inhibiting eIF4A, silvestrol effectively blocks the translation of viral mRNAs. nih.gov

This inhibition prevents the synthesis of viral proteins, including both structural and non-structural proteins, which are essential for viral replication and the formation of new viral particles. nih.gov Research has shown that silvestrol treatment leads to a strong inhibition of the expression of coronavirus proteins and hinders the formation of viral replication/transcription complexes. nih.gov The proposed mechanism involves the clamping of the RNA substrate onto eIF4A, which stalls the translation initiation complex. nih.gov

In Vivo Preclinical Studies (excluding clinical human trials)

In vivo preclinical research has primarily centered on silvestrol, with limited specific data available for its aglycone enantiomer.

Efficacy in Xenograft Cancer Models

Studies have demonstrated the potent in vivo anticancer activity of silvestrol in various xenograft models. For instance, silvestrol has been effective as a single agent in human breast and prostate cancer xenograft models. nih.gov In a study on hepatocellular carcinoma, silvestrol treatment resulted in a therapeutic response in a significant percentage of mice bearing orthotopic tumor xenografts. plos.org Specifically, in a murine orthotopic HCC xenograft model, an antitumor effect was observed with silvestrol compared to control groups. plos.org

However, specific efficacy data for the silvestrol aglycone enantiomer in similar xenograft models is not readily found in the reviewed literature. While simplified analogues of silvestrol have been synthesized and show potent cytotoxic activity, detailed in vivo xenograft data for the aglycone enantiomer is lacking. nih.gov

Impact on Tumor Growth and Angiogenesis

Silvestrol has been shown to suppress tumor growth and inhibit angiogenesis in preclinical models. In human breast and prostate cancer xenografts, its administration was associated with increased apoptosis, decreased proliferation, and inhibition of angiogenesis. nih.gov The antitumor activity of silvestrol is linked to its ability to inhibit the initiation of protein synthesis, a critical process for cancer cell growth and survival. nih.gov

The direct impact of the silvestrol aglycone enantiomer on tumor growth and angiogenesis in vivo has not been specifically detailed in the available research. While it is plausible that it shares a similar mechanism of action with its parent compound, dedicated in vivo studies are needed to confirm its specific effects on these processes.

Considerations for Resistance Mechanisms (e.g., ABCB1/P-glycoprotein overexpression)

A significant consideration in the therapeutic application of silvestrol is the development of resistance, primarily through the overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein (P-gp). elsevierpure.comnih.govnih.gov This protein acts as a drug efflux pump, reducing the intracellular concentration of the compound and thereby diminishing its efficacy. nih.gov Studies have shown that silvestrol is a substrate of P-gp, and its resistance can be mediated by the overexpression of this transporter. elsevierpure.comnih.govnih.gov

While it is likely that the silvestrol aglycone enantiomer may also be susceptible to this resistance mechanism due to structural similarities with silvestrol, specific in vivo studies confirming this and evaluating potential strategies to overcome it are not described in the reviewed literature. Research into novel silvestrol derivatives with potentially reduced interaction with ABCB1 is an ongoing area of interest. nih.gov

Analytical Methodologies for Silvestrol Aglycone Enantiomer and Its Analogues

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are central to the resolution of enantiomers, providing the means to separate and quantify individual stereoisomers from a racemic mixture. The choice of technique and specific conditions depends on the physicochemical properties of the analyte and the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective separation of chiral compounds. rsc.org This technique relies on the differential interaction of enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, separation. rsc.org Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used due to their broad applicability. rsc.orgnih.gov

For the separation of racemic mixtures of compounds structurally related to silvestrol (B610840) aglycone, such as substituted benzimidazoles and other complex heterocyclic systems, polysaccharide-based columns like Chiralpak® have demonstrated excellent resolving power. nih.gov The separation mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the chiral stationary phase.

A typical HPLC method for the chiral resolution of a complex heterocyclic compound might employ a normal-phase mobile system. For instance, the enantiomers of lansoprazole (B1674482) were successfully resolved on a Chiralpak IA column using a mobile phase of methyl-tert-butyl ether, ethyl acetate (B1210297), ethanol, and diethylamine. nih.gov Similarly, a Chiralpak IG-3 column was effective for the enantiomeric separation of mefloquine (B1676156) with a mobile phase of ammonium (B1175870) acetate and methanol. researchgate.net While a specific method for silvestrol aglycone is not extensively detailed in the literature, the successful resolution of its racemic cyclopentabenzofuran core has been achieved, indicating the feasibility of such separations.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Related Compounds

Parameter Lansoprazole Enantiomers nih.gov Mefloquine Enantiomers researchgate.net Propranolol Nitro-Analogues nih.gov
Column Chiralpak IA Chiralpak IG-3 (150 x 4.6 mm, 3µm) Kromasil 5-Amycoat (150 mm x 21.2 mm, 5 μm)
Mobile Phase Methyl-tert-butyl ether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1 v/v/v/v) 10 mM Ammonium acetate:Methanol (30:70 v/v) n-Hexane:Isopropanol + 0.1% Diethylamine (86:14 v/v)
Flow Rate Not Specified 0.7 mL/min Not Specified
Detection Not Specified UV at 284 nm UV at 254 and 280 nm

| Column Temperature | Not Specified | 25°C | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex mixtures and the assessment of compound purity. The use of sub-2 µm particles in UPLC columns allows for higher efficiency and faster analysis times compared to traditional HPLC.

In the context of silvestrol and its analogues, UPLC-MS has been employed for pharmacokinetic studies, enabling the sensitive and specific quantification of silvestrol in biological matrices like mouse plasma. nih.gov A study on the pharmacokinetics of silvestrol utilized a Betabasic C8 column with a gradient elution to achieve a lower limit of quantification of 1 ng/mL in plasma. nih.gov Furthermore, Ultra-High-Performance Liquid Chromatography (UHPLC)-MS has been used for the targeted selective ion monitoring of new silvestrol analogues, confirming its utility in the detailed analysis of these compounds. The high resolution of UPLC is also invaluable for assessing the chemical purity of synthetic intermediates and final products, ensuring the absence of impurities that could interfere with biological assays or downstream applications.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) with a chiral stationary phase is a powerful technique for the separation of volatile and semi-volatile enantiomers. The enantioselective synthesis of the cyclopenta[b]benzofuran scaffold, the core structure of silvestrol aglycone, has been reported, with the enantiomeric excess of the products being determined by methods such as UPC² (a convergence chromatography system that utilizes principles of both SFC and HPLC). nih.gov

While direct GC analysis of the highly complex and non-volatile silvestrol aglycone is challenging without derivatization, the analysis of its core structural components is feasible and provides a strong indication of the applicability of chiral GC. For many chiral compounds, derivatization to more volatile esters or ethers is a common strategy to enable GC analysis. The use of cyclodextrin-based chiral stationary phases is prevalent in chiral GC for the separation of a wide range of enantiomers.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for chiral separations, often surpassing HPLC in terms of speed and reduced solvent consumption. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations without a significant loss of resolution. selvita.com

Polysaccharide-based chiral stationary phases are widely employed in SFC and have shown broad enantioselectivity for a variety of compounds. afmps.bemdpi.com The mobile phase in SFC is typically a mixture of supercritical CO2 and a small percentage of an organic modifier, such as an alcohol (e.g., methanol, ethanol), which is used to modulate the retention and selectivity of the separation. mdpi.com The operating pressure and temperature are also critical parameters that are optimized to achieve the desired separation. afmps.be While specific SFC methods for silvestrol aglycone are not widely published, the technique is well-suited for the chiral resolution of complex natural products and their analogues.

Table 2: General Supercritical Fluid Chromatography (SFC) Parameters for Chiral Separations

Parameter Typical Value/Range
Column Polysaccharide-based (e.g., Chiralpak, Chiralcel)
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., 5-40% Methanol or Ethanol)
Flow Rate 1-6 mL/min afmps.be
Back Pressure 125-250 bar afmps.be

| Temperature | 5-50°C afmps.be |

Spectroscopic Methods for Enantiomeric Ratio Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the three-dimensional structure of molecules and can be adapted to determine the ratio of enantiomers in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including the determination of their stereochemistry. For silvestrol and its analogues, 1D and 2D NMR techniques are essential for confirming the relative and absolute configuration of the multiple chiral centers.

The stereochemical assignment of new silvestrol analogues has been accomplished by detailed analysis of their ¹H and 2D NMR spectra (including COSY, HSQC, HMBC, and NOESY) and comparison with the well-established spectral data of silvestrol. nih.gov For example, the chemical shifts and coupling constants of protons in the dioxanyloxy ring are particularly sensitive to changes in stereochemistry at the C-2‴ and C-5‴ positions. nih.gov NOESY experiments are crucial for determining the spatial proximity of protons, which helps to establish the relative stereochemistry of the molecule.

To determine the enantiomeric ratio or stereochemical purity, chiral resolving agents (CRAs) or chiral solvating agents (CSAs) can be used in the NMR analysis. These agents form transient diastereomeric complexes with the enantiomers in solution, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the sample.

Table 3: Compound Names Mentioned

Compound Name
Silvestrol aglycone
Silvestrol
Episilvestrol
2‴-epi-silvestrol
2‴,5‴-diepi-silvestrol
Lansoprazole
Mefloquine

Other Advanced Separation Techniques

While High-Performance Liquid Chromatography (HPLC) is a dominant technique, other advanced methods offer alternative or complementary approaches for the analytical challenge of separating enantiomers like those of silvestrol aglycone.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral analysis, valued for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.com The principle of chiral CE involves the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). mdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different electrophoretic mobilities, leading to their separation. mdpi.com

The most widely used chiral selectors in CE are cyclodextrins (CDs) and their derivatives (e.g., sulfobutylether-β-cyclodextrin). mdpi.combio-rad.com Other selectors include macrocyclic antibiotics, proteins, and crown ethers. mdpi.comnih.gov The flexibility of CE is a significant advantage; the type and concentration of the chiral selector can be easily varied to optimize the separation, a process that is more costly and time-consuming with chiral HPLC columns. mdpi.com

The indirect separation method is an alternative approach where the enantiomeric mixture is derivatized with a chiral agent before analysis, forming stable diastereomers that can be separated using a standard, non-chiral electrophoretic system. bio-rad.comwikipedia.org Although CE is the second most frequently used technique for chiral separations after liquid chromatography, specific applications for the enantiomeric separation of silvestrol aglycone or other rocaglate derivatives are not extensively documented in current literature. mdpi.com However, the principles of the technique make it a viable potential method for such complex natural products.

Table 1: Common Chiral Selectors in Capillary Electrophoresis and Their Applications

Chiral Selector Type Examples Typical Analytes
Cyclodextrins (CDs) Native β-CD, Heptakis(2,3-diacetyl-6-sulfo)-β-CD, Sulfobutylether-β-cyclodextrin (SBE-β-CD) Amino acids, pharmaceuticals (e.g., vildagliptin, verapamil (B1683045), phenothiazines) nih.govscirp.orgresearchgate.net
Macrocyclic Antibiotics Vancomycin, Teicoplanin Peptides, amino acids
Crown Ethers 18-Crown-6-tetracarboxylic acid Primary amines, amino acids
Polymeric Surfactants Chiral micelles (e.g., polysodium N-undecenoxycarbonyl-L-leucinate) Various neutral and charged compounds

| Proteins | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Drugs (e.g., warfarin), various chiral compounds |

Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective alternative for chiral separations, particularly for screening purposes and monitoring reactions. nih.govresearchgate.net Chiral resolution in TLC can be achieved through two primary strategies. researchgate.net

The first is a direct method that employs either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). researchgate.net

Chiral Stationary Phase (CSP): Commercially available pre-coated TLC plates with a chiral layer (e.g., cellulose derivatives) can be used. uark.edu Alternatively, standard silica (B1680970) gel plates can be impregnated with a chiral selector, such as L-arginine or (-)-quinine, which then facilitates separation by forming transient diastereomeric complexes with the analytes. nih.govresearchgate.net

Chiral Mobile Phase Additive (CMPA): A chiral selector, like a cyclodextrin (B1172386) or D-(−)-tartaric acid, is added directly to the mobile phase. nih.govresearchgate.net As the mobile phase moves up the plate, it carries the chiral selector, enabling enantioselective interactions with the sample components. researchgate.net

Table 2: Methodologies for Chiral Thin Layer Chromatography

TLC Approach Principle Example of Chiral Selector/Reagent
Direct (Chiral Stationary Phase) The stationary phase itself is chiral or is coated with a chiral selector, causing differential adsorption of enantiomers. Microcrystalline cellulose, L-arginine, (-)-Quinine nih.govresearchgate.net
Direct (Chiral Mobile Phase Additive) A chiral selector is added to the solvent system, forming transient diastereomeric complexes with the analytes in the mobile phase. researchgate.net Cyclodextrins, D-(−)-tartaric acid researchgate.net

| Indirect (Diastereomer Formation) | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral TLC plate. researchgate.net | Marfey's reagent, Mosher's acid wikipedia.orguark.edu |

Development and Validation of Stereoselective Quantification Methods

The development and validation of a stereoselective quantification method are crucial for accurately determining the concentration of each enantiomer of a chiral compound like silvestrol aglycone in a given sample. This process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scirp.org

The process begins with method development, which typically involves selecting a suitable chiral separation technique (most commonly chiral HPLC) and optimizing its parameters (e.g., chiral column, mobile phase composition, flow rate, and detector settings) to achieve adequate resolution between the enantiomers. registech.comjocpr.com

Once the method is developed, it must be validated by assessing a series of key parameters. researchgate.netregistech.com For a chiral purity assay, the validation must consider the desired enantiomer (major peak) and the undesired enantiomer (minor peak, often treated as an impurity). registech.com

Table 3: Key Validation Parameters for a Stereoselective Quantification Method

Validation Parameter Description Common Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and potential impurities or matrix components. nih.gov The peaks for each enantiomer should be well-resolved from each other and from any other peaks in the chromatogram (e.g., from a blank matrix). Resolution (Rs) > 1.5 is often desired. jocpr.com
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A linear regression analysis should demonstrate a correlation coefficient (r²) of ≥ 0.99. scirp.orgjocpr.com
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net Typically covers from the quantitation limit up to 120% of the expected concentration.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. researchgate.net Recovery values are typically required to be within 80-120% of the true value, especially for low concentrations. researchgate.net For example, recoveries for verapamil enantiomers ranged from 92.3% to 98.2%. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). researchgate.net The Relative Standard Deviation (%RSD) should typically be less than 2% for the major component and may be higher (e.g., <15%) for the trace-level enantiomer. scirp.org
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org Often calculated as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org Often calculated as a signal-to-noise ratio of 10:1. The LOQ must be low enough to quantify the undesired enantiomer at its specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. registech.com The resolution and quantification should remain within acceptable limits despite minor changes to the method's parameters.

| Solution Stability | The chemical stability of the analyte in the prepared sample and mobile phase solutions over a specific period under defined storage conditions. jocpr.com | The analyte concentration should remain within a specified percentage (e.g., ±5%) of the initial concentration. |

Future Directions in Silvestrol Aglycone Enantiomer Research

Exploration of Novel Synthetic Routes for Improved Access

The complex architecture of silvestrol (B610840) has made its total synthesis a considerable chemical challenge. Early total syntheses of (-)-silvestrol and its analogues have been achieved, providing a blueprint for accessing these molecules. researchgate.net Key strategies have included a biosynthetically inspired photochemical [3+2] cycloaddition to construct the core cyclopenta[b]benzofuran structure and a subsequent Mitsunobu coupling to attach the dioxanyloxy sugar moiety. researchgate.netnih.gov One of the initial enantioselective syntheses of (-)-silvestrol was a notable achievement in the field. nih.gov Another approach involved the resolution of a racemic cyclopentabenzofuran intermediate to access the desired enantiomer. researchgate.net

Advanced SAR and Medicinal Chemistry for Potency and Specificity

Structure-activity relationship (SAR) studies have provided initial insights into the pharmacophore of silvestrol and its analogues. It has been established that the stereochemistry of the core structure is critical for its biological activity. researchgate.net Moreover, the unique 1,4-dioxanyloxy ring has been shown to significantly enhance the cytotoxic potency when compared to rocaglate analogues that lack this feature. nih.gov The configuration of the C-2‴ and C-5‴ positions within this dioxanyloxy unit also plays a significant role in mediating the biological effects. nih.gov

Future medicinal chemistry efforts will aim to systematically explore the chemical space around the silvestrol aglycone enantiomer. This will involve the synthesis of a diverse library of analogues to probe the specific structural requirements for optimal activity and selectivity. Simplified analogues have already been developed that show similar cytotoxic potency but with improved absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This indicates that the complex natural product structure can be streamlined to create more drug-like candidates.

Table 1: Key Structural Features and Their Impact on Activity

Molecular RegionFindingImplication for Future Research
Cyclopenta[b]benzofuran Core The specific stereochemistry of the core is essential for biological activity. researchgate.netMaintaining the correct stereoisomer is critical in the design of new analogues.
1,4-Dioxanyloxy Moiety Presence of this ring greatly enhances cytotoxicity compared to analogues without it. nih.govThis moiety is a key component of the pharmacophore and should be a focus for modification to fine-tune activity.
Substituents on the Dioxanyloxy Ring The stereochemistry at positions C-2‴ and C-5‴ influences the level of biological activity. nih.govSystematic modification of these positions could lead to analogues with improved potency or selectivity.
Overall Structure Simplified analogues can retain potency while having better ADME profiles. researchgate.netThere is potential to reduce the structural complexity to create more viable drug candidates.

Advanced SAR studies will focus on modifying the aromatic rings, the core heterocyclic system, and the dioxanyloxy substituent to enhance potency against specific cancer cell lines and to improve the therapeutic index. The goal is to identify analogues with a wider therapeutic window and a reduced potential for off-target effects.

Deeper Elucidation of Molecular Interaction Dynamics

The primary molecular target of silvestrol is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. nih.gov Silvestrol acts as a molecular clamp, increasing the affinity of eIF4A for specific mRNA sequences and trapping it in a stable ternary complex, which inhibits the unwinding of RNA secondary structures necessary for translation initiation. nih.gov

Recent studies have begun to shed light on the specifics of this interaction. It is suggested that the 1,4-dioxane (B91453) moiety of silvestrol, which is absent in some other rocaglates, may mediate additional interactions with eIF4A outside of the main RNA binding pocket. researchgate.net Specifically, computational modeling suggests that this moiety can form additional contacts with a highly conserved 'Arg pocket' on the surface of eIF4A, composed of arginine residues. biorxiv.org This could explain the enhanced activity of silvestrol compared to smaller rocaglates. The stability of the silvestrol-eIF4A-RNA complex is also dependent on key amino acid residues within the binding pocket of eIF4A. biorxiv.org

Future research in this area will utilize advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to obtain high-resolution structures of the silvestrol aglycone enantiomer in complex with eIF4A and RNA. This will provide a more precise understanding of the binding mode and the specific molecular interactions that are critical for its inhibitory activity. A deeper understanding of these dynamics will be invaluable for the rational design of new inhibitors with improved potency and specificity. nih.gov

Investigating Synergistic Effects with Other Therapeutic Agents

A promising strategy for cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Preliminary studies have shown that silvestrol can act synergistically with other established anticancer agents. For instance, in vitro studies have demonstrated synergistic effects when silvestrol is combined with doxorubicin (B1662922), the mTOR inhibitor rapamycin, and the multi-kinase inhibitor sorafenib (B1663141). nih.govnih.gov The inclusion of silvestrol in combination therapies may sensitize highly resistant tumors to existing drugs. nih.gov

Future research will need to systematically investigate the synergistic potential of the silvestrol aglycone enantiomer with a broader range of therapeutic agents. This includes targeted therapies, immunotherapies, and other chemotherapeutic drugs across various cancer types. Identifying effective drug combinations could allow for the use of lower doses of each agent, potentially reducing toxicity while achieving a greater therapeutic effect.

Table 2: Investigated Synergistic Combinations with Silvestrol

Combination AgentCancer ModelObserved Effect
Doxorubicin Eμ-myc derived lymphomas, MDA-MB-231 breast cancer (in vitro)Synergy in inducing apoptosis. nih.gov
Rapamycin Hepatocellular carcinoma (in vitro)Synergistic effects observed. nih.gov
Sorafenib Hepatocellular carcinoma (in vitro)Synergistic effects observed. nih.gov

These investigations will not only identify promising new treatment regimens but also provide insights into the underlying mechanisms of synergy, potentially revealing new therapeutic targets and strategies.

Application in Emerging Therapeutic Areas Beyond Oncology and Antivirals

While the primary focus of silvestrol research has been on its anticancer and antiviral properties, its mechanism of action suggests potential applications in other therapeutic areas. The inhibition of eIF4A affects the translation of a subset of mRNAs, many of which encode for proteins involved in cellular stress responses and inflammation.

Recent research has indicated that silvestrol can modulate the function of human monocyte-derived macrophages and dendritic cells. nih.gov Specifically, it has been shown to amplify the anti-inflammatory phenotype of M2 macrophages, which could be beneficial in resolving inflammation. nih.gov This suggests that the silvestrol aglycone enantiomer could have therapeutic potential in the treatment of chronic inflammatory diseases or autoimmune disorders where a dysregulated immune response is a key pathological feature.

Future studies should explore the efficacy of the silvestrol aglycone enantiomer in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. Investigating its effects on various immune cell populations and inflammatory signaling pathways will be crucial in determining its potential as a novel anti-inflammatory or immunomodulatory agent. This expansion into new therapeutic areas could significantly broaden the potential clinical utility of this class of compounds.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate silvestrol aglycone’s mechanism as an eIF4A inhibitor in cancer models?

  • Methodological Answer: Researchers typically employ kinase inhibition assays (e.g., fluorescence polarization assays) to measure eIF4A1/2 binding affinity . Crystallographic studies or molecular docking simulations (using software like AutoDock Vina) can confirm structural interactions between silvestrol aglycone and the eIF4A RNA-binding domain . Functional validation includes polysome profiling to assess translation initiation inhibition and downstream effects on oncoprotein synthesis (e.g., MYC, Cyclin D1) .

Q. How can enantiomeric purity of silvestrol aglycone be ensured during synthesis?

  • Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) is critical for separating enantiomers . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents, and polarimetry confirm enantiopurity. Synthetic routes often leverage asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .

Q. What in vitro assays are recommended to evaluate silvestrol aglycone’s dual-stage antiplasmodial activity?

  • Methodological Answer: Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) for IC50 determination via SYBR Green I fluorescence assays across asexual and gametocyte stages . Transmission-blocking potential is assessed using standard membrane feeding assays (SMFA) with Anopheles mosquitoes . Mammalian cytotoxicity is evaluated via MTT assays on HepG2 or HEK293 cells to confirm selectivity .

Q. How is silvestrol aglycone distinguished from its enantiomer in bioactivity studies?

  • Methodological Answer: Enantiomers are pharmacologically distinct; bioactivity comparisons require parallel testing of both forms. Use enantiomer-specific cell-based assays (e.g., luciferase reporters under eIF4A-dependent promoters) and pharmacokinetic profiling (e.g., plasma stability, tissue distribution in murine models) .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on silvestrol aglycone’s toxicity in mammalian cells?

  • Methodological Answer: Contradictions arise from cell-type-specific responses. Address this by profiling toxicity across diverse cell lines (e.g., NCI-60 panel) and in vivo models (e.g., orthotopic HCC xenografts) . RNA sequencing can identify off-target pathways (e.g., oxidative stress responses) . Dose optimization using pharmacokinetic/pharmacodynamic (PK/PD) modeling minimizes toxicity while retaining efficacy .

Q. What strategies mitigate resistance development in silvestrol aglycone-treated cancer models?

  • Methodological Answer: Resistance mechanisms (e.g., eIF4A1 overexpression, ABC transporter upregulation) are identified via CRISPR-Cas9 screens or RNAi libraries . Combination therapies with chemotherapeutics (e.g., doxorubicin) or kinase inhibitors (e.g., AKT inhibitors) are tested using synergy indices (e.g., Chou-Talalay method) .

Q. How can in silico modeling optimize silvestrol aglycone derivatives for antiviral activity against HEV?

  • Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) predict binding stability to HEV RNA helicase . Virtual screening of flavagline analogs (e.g., ZINC15 database) identifies derivatives with improved binding affinity. Experimental validation includes HEV replicon assays and RT-qPCR quantification of viral RNA in HepG2/C3A cells .

Q. What experimental designs address silvestrol aglycone’s dual-stage activity in malaria while avoiding cytotoxicity?

  • Methodological Answer: Use transcriptomics-guided repurposing (e.g., PlasmoDB for parasite-specific targets) to prioritize dual-stage candidates . High-content imaging quantifies gametocyte maturation inhibition. In vivo efficacy is tested in humanized mouse models (e.g., humanized FRG mice with human hepatocytes and erythrocytes) .

Methodological Resources

  • Kinase Assays: Fluorescence polarization (e.g., eIF4A-RNA binding) .
  • Enantiomer Separation: Chiral HPLC (e.g., Daicel Chiralpak columns) .
  • In Vivo Models: Orthotopic HCC xenografts , HEV-infected human liver chimeric mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.